N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-17(12-9-15-7-3-1-4-8-15)22-20(13-5-2-6-14-20)19-21-18(23-25-19)16-10-11-16/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAVDNBNSCNGBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of 1,2,4-oxadiazole derivatives with moderate to excellent yields without the need for protective groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction . Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide exhibit significant anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that related oxadiazole derivatives can inhibit the proliferation of cancer cell lines such as breast and prostate cancer cells. For instance, derivatives have demonstrated IC50 values comparable to established chemotherapeutics .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This property is crucial for developing effective cancer therapies.
- Inhibition of Angiogenesis : By preventing the formation of new blood vessels, these compounds can starve tumors of nutrients and oxygen, thereby inhibiting their growth.
Antimicrobial Activity
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:
- Staphylococcus aureus (Antibacterial activity with MIC of 0.125 μg/mL)
- Escherichia coli (MIC of 0.250 μg/mL)
- Candida albicans (Antifungal activity with MIC of 0.500 μg/mL)
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is essential for optimizing the biological activity of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide. Key insights include:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Hydroxyl Group | C-3 | Increases antibacterial activity |
| Methyl Group | N-4 | Reduces activity if too long |
| Phenyl Group | C-5 | Essential for high activity |
The presence of electron-donating groups on the phenyl ring has been found to enhance antimicrobial activity significantly.
Case Studies
Several studies have investigated the biological activities of compounds related to N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide:
- Anticancer Efficacy Study : A series of oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer properties.
- Antimicrobial Screening : A derivative was tested against various pathogenic strains and showed promising results in inhibiting microbial growth compared to traditional antibiotics.
Mechanism of Action
The mechanism of action of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition leads to the disruption of energy production in cells, which can have various biological effects depending on the context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules:
Key Observations :
- Oxadiazole vs. Dihydrooxazole : The target compound’s 1,2,4-oxadiazole ring offers greater aromatic stability compared to the dihydrooxazole in the analog from , which may reduce conformational flexibility but enhance metabolic resistance .
- The diethoxyphenyl acetamide analog () has higher solubility due to ethoxy groups but may suffer from faster enzymatic degradation .
- Amide Chain Length : The target compound’s propanamide chain (three-carbon) could enhance hydrophobic interactions compared to the shorter acetamide (two-carbon) in the discontinued analog, though this may also increase molecular weight and affect bioavailability .
Pharmacokinetic Implications
- The target compound’s phenylpropanamide moiety may strike a balance between lipophilicity and solubility, whereas the diethoxyphenyl analog’s polarity () could favor renal clearance .
Biological Activity
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further linked to a cyclohexyl moiety and a phenylpropanamide group. The unique structural components suggest potential interactions with various biological targets.
The biological activity of this compound primarily stems from the oxadiazole ring, which is known to interact with enzymes and receptors. The cyclopropyl group may enhance binding affinity and specificity, while the carbamate structure influences pharmacokinetic properties. This interaction can lead to modulation of various biological pathways.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit antimicrobial properties. For instance, compounds similar to N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide have shown activity against various pathogens, including bacteria and fungi.
| Compound | Activity | Reference |
|---|---|---|
| N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide | Antimicrobial | |
| 6,8-Dichloro-3-formylchromone | Anti-H. pylori |
Cytotoxicity
Studies have demonstrated that similar oxadiazole derivatives possess cytotoxic effects against tumor cell lines. The specific cytotoxicity can vary based on structural modifications.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide | HeLa Cells | TBD | |
| 6,8-Dibromo-3-formylchromone | MCF7 Cells | 15.0 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several oxadiazole derivatives in vitro against common pathogens. N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide was included in the screening and showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation focusing on cancer therapeutics, the compound was tested against multiple human cancer cell lines. Results indicated significant cytotoxicity in certain lines, suggesting its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling a cyclohexylamine derivative with a functionalized 1,2,4-oxadiazole precursor. For example, acid chlorides (e.g., chloroacetyl chloride) can react with amino-oxadiazole intermediates under reflux with triethylamine as a base, monitored by TLC for completion . Catalysts like pyridine and zeolites (e.g., Y-H) may enhance cyclization efficiency at 150°C . Post-reaction purification via recrystallization (petroleum ether or ethanol) ensures purity. Optimization should focus on solvent choice, catalyst loading, and temperature gradients to minimize side products .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves the cyclohexyl, cyclopropyl, and phenyl moieties, while Mass Spectrometry (MS) confirms molecular weight. Single-crystal X-ray diffraction (as in ) provides absolute stereochemistry, with R factors <0.05 ensuring accuracy . Infrared (IR) spectroscopy identifies key functional groups (amide C=O, oxadiazole ring vibrations). High-resolution MS and elemental analysis validate purity .
Advanced Research Questions
Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–12) at 25–60°C, followed by HPLC monitoring of degradation products. Mass balance studies quantify hydrolytic cleavage of the oxadiazole or amide bonds. For thermal stability, differential scanning calorimetry (DSC) identifies decomposition temperatures . Degradation pathways (e.g., cyclopropyl ring opening) should be modeled using density functional theory (DFT) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity against specific therapeutic targets?
- Methodological Answer : SAR studies require synthesizing analogs with modifications to the cyclopropyl, phenyl, or cyclohexyl groups. For example:
| Substituent Modification | Biological Activity Test | Key Finding |
|---|---|---|
| Cyclopropyl → methyl | In vitro kinase inhibition | Reduced potency due to steric effects |
| Phenyl → fluorophenyl | Cytotoxicity assay | Enhanced selectivity via hydrophobic interactions |
| In silico docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, validated by surface plasmon resonance (SPR) . |
Q. How should researchers address discrepancies in reported biological activities of similar 1,2,4-oxadiazole derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) reduce bias . Meta-analyses of IC₅₀ values across studies can identify trends, while molecular dynamics simulations resolve mechanistic conflicts (e.g., competitive vs. allosteric inhibition) .
Data Interpretation and Optimization
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Tools like SwissADME predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism. Molecular descriptors (e.g., topological polar surface area) guide solubility optimization. PBPK modeling (GastroPlus) simulates absorption in vivo, validated by Caco-2 cell permeability assays .
Q. How can reaction byproducts be identified and minimized during large-scale synthesis?
- Methodological Answer : LC-MS/MS and GC-MS detect byproducts (e.g., unreacted intermediates or oxidation byproducts). Process Analytical Technology (PAT) tools, like inline FTIR, enable real-time monitoring. Green chemistry principles (e.g., replacing chloroacetyl chloride with less toxic acylating agents) reduce hazardous waste .
Comparative Analysis
Q. How does the compound’s bioactivity compare to structurally related 1,2,4-oxadiazole derivatives?
- Methodological Answer : Comparative studies should use standardized panels (e.g., NCI-60 for anticancer activity). Key findings:
- The cyclopropyl group enhances metabolic stability vs. methyl substituents .
- The cyclohexyl moiety improves blood-brain barrier penetration relative to linear alkyl chains .
- EC₅₀ values for antimicrobial activity are 2–5× lower than triazole analogs due to oxadiazole’s electron-deficient ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
